molecular formula C14H17NO3S B8259816 1-Methyl-2-picolinium p-toluenesulfonate

1-Methyl-2-picolinium p-toluenesulfonate

Cat. No.: B8259816
M. Wt: 279.36 g/mol
InChI Key: IYAREOPOQBFJLU-UHFFFAOYSA-M
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Description

1-Methyl-2-picolinium p-toluenesulfonate is a chemical compound with the molecular formula C14H17NO3S and a molecular weight of 279.355. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-Methyl-2-picolinium p-toluenesulfonate typically involves the reaction of 1-methyl-2-picoline with p-toluenesulfonic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-2-picolinium p-toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the p-toluenesulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Reagents such as methyl iodide, dimethyl sulfate, and ethyl bromoacetate are commonly used in these reactions. .

Scientific Research Applications

1-Methyl-2-picolinium p-toluenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-picolinium p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

1-Methyl-2-picolinium p-toluenesulfonate can be compared with other similar compounds, such as:

  • 1-Methyl-2-picolinium chloride
  • 1-Methyl-2-picolinium bromide
  • 1-Methyl-2-picolinium iodide

These compounds share similar structural features but differ in their counterions, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific interactions and applications in various fields .

Properties

IUPAC Name

1,2-dimethylpyridin-1-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.C7H8O3S/c1-7-5-3-4-6-8(7)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAREOPOQBFJLU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=CC=[N+]1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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